molecular formula C22H16Cl2F4N2O4S B2456946 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338967-36-5

2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2456946
CAS No.: 338967-36-5
M. Wt: 551.33
InChI Key: ODKDZJISGUSYPB-UHFFFAOYSA-N
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Description

2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture incorporating multiple pharmacologically active motifs, including a sulfonamide group, dichloro- and methoxy-substituted aniline, and a phenylacetamide scaffold with a trifluoromethyl group. The structural complexity of this molecule suggests potential for diverse biological interactions, making it a valuable candidate for investigating novel therapeutic targets. The compound's core structure is related to sulfonamide-based molecules, which are known to be starting materials for developing derivatives with antimalarial activity . Furthermore, the presence of the trifluoromethyl group is a common feature in modern agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability and membrane permeability. This acetamide derivative is intended solely for use in non-clinical laboratory research, including but not limited to target identification, mechanism of action studies, and as a structural scaffold for the development of novel bioactive compounds. Researchers can utilize this high-purity compound in biochemical assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. Applications: This product is designed for research applications only, including medicinal chemistry research, biochemical assay development, and as a reference standard in analytical studies. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. It must not be used as a pharmaceutical ingredient, food additive, or household chemical. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2F4N2O4S/c1-34-20-11-19(17(23)10-18(20)24)30(35(32,33)16-7-5-14(25)6-8-16)12-21(31)29-15-4-2-3-13(9-15)22(26,27)28/h2-11H,12H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKDZJISGUSYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-[3-(trifluoromethyl)phenyl]acetamide, also known by its CAS number 338967-35-4, is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, structure-activity relationships, and relevant research findings.

  • Molecular Formula: C21H16Cl3FN2O4S
  • Molar Mass: 517.79 g/mol
  • Density: 1.529 g/cm³ (predicted)
  • pKa: 11.88 (predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Its structural components suggest potential interactions with various biological targets, including kinases and other proteins involved in signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity: Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation. For example, compounds structurally similar to this one have demonstrated selective inhibition against FLT3-ITD-positive acute myeloid leukemia cells, with GI50 values ranging from 30 to 80 nM against different ITD mutants .
  • Antimicrobial Activity: Compounds with similar structural motifs have been evaluated for their antimicrobial properties. In vitro studies have reported significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

  • Anticancer Studies:
    • A study focusing on the compound's effect on leukemia cells revealed that it induces apoptosis and cell cycle arrest in the G0/G1 phase, suggesting a mechanism that disrupts cancer cell proliferation while sparing normal cells .
  • Antimicrobial Efficacy:
    • Another investigation assessed the antimicrobial potential of related compounds, reporting notable activity against Staphylococcus aureus and Escherichia coli. The MIC values for these compounds were significantly lower than those for conventional antibiotics, indicating a promising therapeutic profile .

Structure-Activity Relationship (SAR)

The presence of specific functional groups such as the dichloro and trifluoromethyl moieties appears crucial for enhancing biological activity. For instance:

  • The dichloro group may enhance lipophilicity and membrane permeability.
  • The trifluoromethyl group is known to improve metabolic stability and bioavailability.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMIC/GI50 ValuesReference
AnticancerFLT3-ITD-positive leukemia30-80 nM
AntimicrobialStaphylococcus aureus12.5 μg/ml
AntimicrobialEscherichia coli25 μg/ml

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of this compound typically involves multi-step protocols starting from precursor aryl amines and sulfonyl chlorides. Key steps include:

  • Sulfonylation : Reacting 2,4-dichloro-5-methoxyaniline with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Acetamide Formation : Coupling the intermediate sulfonamide with 3-(trifluoromethyl)phenyl acetic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC or DCC) .
  • Purification : Chromatography (silica gel or HPLC) is critical due to the compound’s polarity and structural complexity .

Q. Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation4-Fluorophenylsulfonyl chloride, DCM, 0–5°C65–75≥90%
Acetamide CouplingEDC, DMAP, DMF, 25°C50–60≥85%
Final PurificationReverse-phase HPLC (ACN/H2O)80–90≥98%

Q. How can spectroscopic data (NMR, IR) confirm structural integrity?

  • 1H/13C NMR : Key signals include:
    • Aromatic protons (δ 6.8–8.2 ppm for dichloro, fluorophenyl, and trifluoromethyl groups) .
    • Sulfonamide NH (δ 10.2–10.8 ppm, broad) .
    • Trifluoromethyl carbon (δ 120–125 ppm, q, J = 280–300 Hz) .
  • IR : Stretching vibrations for sulfonyl (SO2, 1350–1150 cm⁻¹) and amide (C=O, 1650–1680 cm⁻¹) groups .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data linked to structural substituents?

Discrepancies in activity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding but reduce solubility, impacting bioavailability .
  • Methodological Adjustments :
    • Use orthogonal assays (e.g., enzyme inhibition + cell viability) to distinguish direct target effects from cytotoxicity .
    • Computational docking (e.g., AutoDock Vina) to predict binding modes with proteins like kinases or sulfotransferases .

Q. What strategies improve solubility and stability for in vivo studies?

  • Formulation : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions .
  • Analytical Validation : Monitor stability via LC-MS under physiological pH (7.4) and temperature (37°C) .

Q. How to design derivatives for selective enzyme inhibition?

  • Scaffold Modification : Replace the 4-fluorophenylsulfonyl group with bulkier substituents (e.g., naphthyl) to enhance steric hindrance and selectivity .
  • SAR Studies : Test derivatives against isoform-specific enzymes (e.g., COX-2 vs. COX-1) to identify key pharmacophores .

Methodological Challenges

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS : Quantify impurities (e.g., unreacted sulfonyl chloride or byproducts) .
  • Elemental Analysis : Validate stoichiometry of C, H, N, S, and Cl .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline batches .

Q. How to address low yields in large-scale synthesis?

  • Process Optimization :
    • Switch from batch to flow chemistry for exothermic steps (e.g., sulfonylation) .
    • Use scavenger resins to remove excess reagents .

Biological and Mechanistic Insights

Q. What is the compound’s hypothesized mechanism of action in anticancer studies?

Preliminary data suggest:

  • Kinase Inhibition : Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR or VEGFR2) via sulfonamide and acetamide motifs .
  • Apoptosis Induction : Upregulation of caspase-3/7 in cancer cell lines (IC50 = 2–5 µM) .

Q. How to validate target engagement in cellular models?

  • Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate bound proteins .
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts upon compound binding .

Cross-Disciplinary Applications

Q. Can this compound be repurposed for materials science applications?

  • Polymer Modification : Sulfonamide groups act as crosslinkers in epoxy resins to enhance thermal stability .
  • Sensor Development : Fluorinated aromatic systems enable fluorescence-based detection of metal ions (e.g., Fe³⁺) .

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